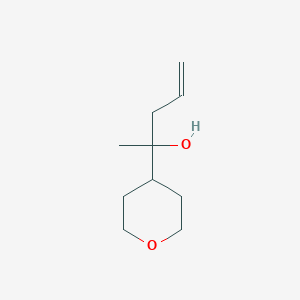

2-(Oxan-4-yl)pent-4-en-2-ol

Description

Significance of Oxane and Substituted Tetrahydropyran (B127337) Motifs in Synthetic Chemistry

The oxane, or tetrahydropyran (THP), motif is a saturated six-membered ring containing one oxygen atom. This structural unit is a key feature in a vast array of natural products and medicinally important compounds. chemicalbook.comresearchgate.net Its prevalence is notable in marine natural products, many of which exhibit potent biological activities, including anticancer agents like eribulin (B193375) and bryostatin. chemicalbook.com The THP ring is also the core of pyranose sugars, such as glucose, highlighting its fundamental role in biochemistry. wikipedia.org

In medicinal chemistry, the incorporation of a THP ring can influence a molecule's pharmacological profile by affecting its conformation, lipophilicity, and metabolic stability. Consequently, the development of synthetic methods to create substituted tetrahydropyrans with high stereochemical control is a major focus of research in organic chemistry. rsc.orgresearchgate.net The 2-tetrahydropyranyl (THP) group, derived from dihydropyran, is also widely employed as a common protecting group for alcohols in complex syntheses due to its stability under various reaction conditions and its straightforward removal via acid-catalyzed hydrolysis. chemicalbook.comwikipedia.org

Overview of Methodologies for Cyclic Ether Construction, with Emphasis on Tetrahydropyrans

The construction of the tetrahydropyran ring is a well-explored area of organic synthesis, with numerous strategies developed to afford substituted derivatives with high selectivity. Key methodologies include:

Prins Cyclization: This acid-mediated reaction involves the condensation of an aldehyde with a homoallylic alcohol. acs.orgbeilstein-journals.org It is a powerful, atom-economical method for forming the THP ring and has been extensively used in the synthesis of complex natural products. acs.orgnih.gov

Hetero-Diels-Alder Reactions: The [4+2] cycloaddition between a diene and an aldehyde is an efficient route to dihydropyran systems, which can be subsequently reduced to the corresponding tetrahydropyran. rsc.orgnih.gov

Intramolecular Hydroalkoxylation (Oxa-Michael Addition): The cyclization of an alcohol onto an activated double bond, such as an α,β-unsaturated carbonyl system, provides a direct route to the THP ring. nih.govmdpi.com

Ring-Closing Metathesis (RCM): This powerful reaction, often catalyzed by ruthenium complexes, can form cyclic ethers from acyclic diene precursors. rsc.orgnih.gov

Intramolecular Cyclization of Alkenyl Alcohols: The direct cyclization of unsaturated alcohols, such as δ-alkenyl alcohols, can be promoted by various reagents, including those used for oxymercuration, or catalyzed by transition metals like platinum. mdpi.comresearchgate.netorganic-chemistry.org The cobalt-catalyzed aerobic oxidation of 5-hexenols has also been shown to produce substituted tetrahydropyrans. rptu.de

Achmatowicz Reaction: This reaction involves the oxidative ring expansion of furfuryl alcohols to create pyranone intermediates, which are versatile precursors for substituted tetrahydropyrans. nih.gov

Contextualization of 2-(Oxan-4-yl)pent-4-en-2-ol within the Framework of Substituted Pentenols and Hexenols as Precursors for Cyclic Ethers

The compound this compound belongs to the class of tetrahydropyran-containing alkenols. Structurally, it is a tertiary alcohol featuring a pent-4-ene chain attached at the 4-position of an oxane ring. The molecule incorporates two key reactive functionalities: a terminal alkene and a hydroxyl group.

Substituted pentenols and hexenols are common and valuable precursors in the synthesis of cyclic ethers, including tetrahydropyrans. For instance, 5-hexenols can undergo intramolecular cyclization to form 2-methyltetrahydropyran (B156201) derivatives. rptu.de The specific structure of this compound, however, already contains a pre-formed tetrahydropyran ring. Therefore, its synthetic utility would lie not in forming a new THP ring, but in using its existing functionalities—the tertiary alcohol and the terminal double bond—for further chemical transformations. For example, the alkene could undergo reactions like hydrogenation, epoxidation, or hydroboration-oxidation, while the tertiary alcohol could be used in ether or ester formation, though its reactivity is sterically hindered.

From a synthetic perspective, the molecule can be viewed as the product of a Grignard reaction between a suitable ketone, 4-(propan-2-one)oxane, and allylmagnesium bromide. This retrosynthetic analysis positions it as a readily accessible building block for more complex structures.

Research Aims and Scope for Investigating this compound

The investigation of this compound serves as a case study in the synthesis and potential utility of polyfunctionalized tetrahydropyrans. While specific peer-reviewed research on this exact compound is limited, its structure allows for a hypothetical exploration of its chemical behavior based on well-established principles.

The primary research aims would be:

To develop and optimize a reliable synthetic route to this compound.

To characterize the compound thoroughly using modern spectroscopic and analytical techniques.

To explore the reactivity of its terminal alkene and tertiary alcohol functionalities in various organic transformations.

To utilize the compound as a scaffold for the synthesis of more complex, potentially biologically active molecules containing the 4-substituted oxane motif.

The scope of this investigation is confined to the fundamental organic chemistry of the compound, focusing on its synthesis and reactivity as a building block, without extending into biological or pharmacological evaluation.

Compound Data

Below are the known properties for the primary compound discussed in this article.

| Property | Data |

| Compound Name | This compound |

| Molecular Formula | C₁₀H₁₈O₂ |

| Molecular Weight | 170.25 g/mol |

| CAS Number | 1935137-88-4 |

Structure

3D Structure

Properties

IUPAC Name |

2-(oxan-4-yl)pent-4-en-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-3-6-10(2,11)9-4-7-12-8-5-9/h3,9,11H,1,4-8H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKXPWVYWQSGNPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=C)(C1CCOCC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Control in the Synthesis of 2 Oxan 4 Yl Pent 4 En 2 Ol

Diastereoselective Approaches

Diastereoselection in the synthesis of 2-(oxan-4-yl)pent-4-en-2-ol is primarily concerned with establishing the desired relative stereochemistry, particularly the cis or trans relationship between substituents on the oxane ring. This can be achieved through various cyclization strategies and by exploiting the influence of existing stereocenters in the substrate or the control exerted by external reagents.

Control of Relative Stereochemistry During Cyclization (e.g., cis/trans Selectivity)

The formation of the tetrahydropyran (B127337) (oxane) ring is a critical step where relative stereochemistry can be set. Intramolecular cyclization reactions of acyclic precursors are among the most powerful methods for this purpose. The stereochemical outcome of these cyclizations is often dictated by the geometry of the precursor and the reaction conditions, which influence the transition state of the ring-closing step.

One of the most effective methods for controlling stereochemistry during the formation of tetrahydropyran rings is the Prins cyclization . This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. The resulting oxocarbenium ion intermediate then undergoes cyclization. The stereoselectivity is often high, with a preference for the formation of cis-2,6-disubstituted tetrahydropyrans when proceeding through a chair-like transition state where substituents adopt equatorial positions to minimize steric strain. organic-chemistry.org For the synthesis of a precursor to this compound, a homoallylic alcohol could be reacted with a suitable aldehyde under acidic conditions to furnish the tetrahydropyran core with predictable diastereoselectivity. beilstein-journals.org

Another powerful strategy is the intramolecular oxa-conjugate cyclization (IOCC) of δ-hydroxy-α,β-unsaturated esters or similar activated alkenes. acs.org This method, typically promoted by a Brønsted acid or base, can provide excellent diastereoselectivity for the cis product. nih.gov The stereochemical outcome is governed by the thermodynamic stability of the resulting ring system.

The following table illustrates the potential diastereoselectivity that could be achieved in the cyclization step to form the oxane ring based on established methods for similar systems.

| Cyclization Method | Precursor Type | Catalyst/Reagent | Typical Diastereomeric Ratio (cis:trans) |

| Prins Cyclization | Homoallylic alcohol and aldehyde | Phosphomolybdic acid | >95:5 |

| Intramolecular Oxa-Conjugate Cyclization | δ-hydroxy-α,β-unsaturated thioester | DBU | >20:1 |

| Gold(I)-Catalyzed Cyclization | Chiral monoallylic diol | Au(I) complex | >95:5 |

Substrate-Controlled Diastereoselection

In substrate-controlled synthesis, the stereochemical outcome of a reaction is determined by one or more pre-existing stereocenters in the substrate molecule. mdpi.com This approach is particularly effective in the synthesis of complex cyclic systems where the conformation of the molecule is restricted, allowing for highly selective transformations.

For the synthesis of this compound, a chiral center could be introduced into the acyclic precursor prior to the cyclization step. For example, an asymmetric reduction of a ketone or an asymmetric allylation could establish a stereocenter that would then direct the stereochemical course of the ring closure. The gold(I)-catalyzed cyclization of chiral monoallylic diols, for instance, demonstrates that the stereochemistry of the allylic alcohol can efficiently control the facial selectivity of the cyclization. organic-chemistry.org Similarly, radical cyclizations can be influenced by existing stereocenters, although the level of control may vary. acs.org

The effectiveness of substrate-controlled diastereoselection is highly dependent on the nature of the directing group and its distance from the reacting centers. A well-designed substrate can lead to the formation of the desired diastereomer with very high selectivity.

Reagent-Controlled Diastereoselection

Reagent-controlled diastereoselection relies on an external chiral or achiral reagent to influence the stereochemical outcome of a reaction. This strategy is advantageous as it does not require the prior installation of a stereocenter in the substrate.

In the context of synthesizing the oxane ring of this compound, a catalyst can be used to favor the formation of one diastereomer over another. For instance, catalyst-controlled divergent synthesis has been demonstrated for bridged bis(indolyl)-oxanes, where the choice of catalyst dictates the stereochemical outcome of the cyclization. researchgate.netacs.org This principle could be extended to the synthesis of simpler tetrahydropyrans.

Furthermore, the use of chiral organoselenium reagents in cyclization reactions has been shown to induce diastereoselectivity. unipa.it The chiral reagent can differentiate between the two faces of a double bond, leading to the preferential formation of one diastereomer. The following table summarizes potential outcomes for reagent-controlled cyclization.

| Reagent/Catalyst | Reaction Type | Substrate | Diastereomeric Ratio (dr) |

| Chiral Phosphoric Acid | Intramolecular oxa-Michael | Hydroxy-α,β-unsaturated thioester | up to 99:1 |

| Chiral Selenium Electrophile | Selenoetherification | Chiral homoallylic alcohol | >95:5 |

| In(OTf)₃ | Prins/Conia-ene cascade | Alkenyl β-keto ester | up to 96% de |

Enantioselective Methodologies

To obtain enantiomerically pure this compound, enantioselective methods must be employed. These strategies aim to create the chiral centers of the molecule with a preference for one enantiomer over the other.

Chiral Catalyst Development and Application (e.g., Vanadium Complexes, Chiral Ligands)

Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically enriched compounds. In this approach, a small amount of a chiral catalyst is used to generate a large amount of a chiral product.

While specific applications of vanadium complexes for the synthesis of this compound are not documented, the principles of vanadium-catalyzed asymmetric epoxidation could be adapted. For instance, a meso-diol precursor could potentially be desymmetrized using a chiral vanadium catalyst to introduce the necessary chirality.

More broadly, other chiral catalysts have been successfully employed in the synthesis of substituted tetrahydropyrans. Chiral phosphoric acids, for example, have been used to catalyze intramolecular oxa-Michael reactions to produce enantioenriched tetrahydropyrans. whiterose.ac.uk Similarly, chiral phosphine (B1218219) catalysts have been developed for enantioselective annulation reactions to form chiral heterocyclic systems. nih.gov The development of chiral-at-metal catalysts, where the chirality resides on the metal center itself, offers another promising avenue for asymmetric synthesis.

Chiral Auxiliary-Mediated Asymmetric Synthesis

The use of a chiral auxiliary is a well-established and reliable method for controlling stereochemistry. numberanalytics.com In this approach, a chiral molecule (the auxiliary) is temporarily attached to the substrate. The auxiliary then directs the stereochemical course of one or more subsequent reactions. Finally, the auxiliary is removed to reveal the enantiomerically enriched product.

For the synthesis of this compound, a chiral auxiliary could be appended to an acyclic precursor. For example, an α,β-unsaturated acid derivative could be coupled with a chiral oxazolidinone auxiliary. nih.gov The subsequent cyclization reaction would be directed by the chiral auxiliary, leading to the formation of the tetrahydropyran ring with high diastereoselectivity. Removal of the auxiliary would then yield the enantioenriched product. The use of chiral 1,3,2-diazaborolidine auxiliaries has been shown to be effective in controlling the stereochemistry of reactions used to form 1,5-diols, which are precursors to tetrahydropyrans. nih.gov

The following table presents representative data for chiral auxiliary-mediated syntheses of related compounds, illustrating the potential for high enantioselectivity.

| Chiral Auxiliary | Reaction Type | Diastereomeric Excess (de) / Enantiomeric Excess (ee) |

| Oxazolidinone | Intramolecular Oxa-Michael Addition | up to 98% de |

| 1,3,2-Diazaborolidine | SE' Reaction with Aldehyde | up to 96% de |

| Chiral Imine | C-H Insertion | up to 99% ee (after recrystallization) |

Biocatalytic and Chemoenzymatic Resolutions or Asymmetric Transformations

The synthesis of enantiomerically pure this compound can be effectively achieved through biocatalytic and chemoenzymatic strategies. These methods leverage the high selectivity of enzymes to resolve racemic mixtures or to perform asymmetric transformations, offering a green and efficient alternative to traditional chemical methods. While direct enzymatic resolution of this compound is not extensively documented in publicly available research, the principles can be understood by examining studies on structurally similar compounds, particularly those containing a tetrahydropyran ring or a tertiary alcohol center.

Chemoenzymatic approaches often involve a combination of enzymatic reactions and chemical transformations to build complex chiral molecules. For instance, a key strategy involves the enzymatic resolution of a precursor alcohol, followed by chemical modifications to yield the target compound. A relevant example is the lipase-catalyzed enantioselective acetylation of a substituted tetrahydropyran alcohol, which serves as a crucial step in the synthesis of enantiomerically pure σ1 receptor ligands. nih.gov In such a process, a lipase (B570770), such as Candida antarctica lipase A (CAL-A), is used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the faster-reacting enantiomer (as an ester) from the unreacted, slower-reacting enantiomer.

Whole-cell biocatalysis presents another powerful tool for asymmetric transformations. The asymmetric reduction of prochiral ketones to chiral secondary alcohols using microbial cells is a well-established method. A two-step chemoenzymatic synthesis of optically active α-aryl-substituted oxygen heterocycles has been developed, which utilizes whole-cell mediated asymmetric reduction of chloroalkyl aryl ketones, followed by a stereospecific cyclization to form the heterocycle. researchgate.net Baker's yeast (Saccharomyces cerevisiae) is often a biocatalyst of choice in these transformations, providing high yields and enantiomeric ratios. researchgate.net This type of strategy could be adapted for the synthesis of chiral precursors to this compound.

The application of biocatalysis is particularly valuable for creating chiral building blocks that can be further elaborated into the final product. The enzymatic synthesis of enantiopure alcohols is a cornerstone of this approach, with lipases being the most widely used class of enzymes due to their stability, broad substrate scope, and commercial availability. rsc.org

Table 1: Examples of Biocatalytic and Chemoenzymatic Strategies for Related Compounds

| Strategy | Enzyme/Biocatalyst | Substrate Type | Product Type | Key Findings | Reference |

|---|---|---|---|---|---|

| Enantioselective Acetylation | Lipase | Racemic tetrahydropyran alcohol | Enantiomerically pure alcohol and ester | Key step in the synthesis of bioactive 2,6-disubstituted tetrahydropyrans. nih.gov | nih.gov |

| Asymmetric Reduction | Baker's Yeast (Saccharomyces cerevisiae) | α-Chloroalkyl aryl ketones | Optically active chlorohydrins | Precursors to chiral α-aryl-substituted oxygen heterocycles with high enantiomeric ratios. researchgate.net | researchgate.net |

Kinetic Resolution Strategies

Kinetic resolution is a widely employed strategy for the separation of enantiomers from a racemic mixture, relying on the differential reaction rates of the enantiomers with a chiral catalyst or reagent. For tertiary alcohols like this compound, kinetic resolution presents a significant challenge due to the steric hindrance around the chiral center, which can impede the interaction with the catalyst's active site. rsc.orgscielo.br Despite these challenges, enzymatic kinetic resolution (EKR) has emerged as a powerful method.

Lipases, particularly Candida antarctica lipase A (CAL-A), have shown efficacy in the resolution of some tertiary alcohols. scielo.br The optimization of reaction parameters such as the acyl donor, solvent, and enzyme-to-substrate ratio is crucial for achieving high conversion and enantioselectivity. scielo.br For example, in the kinetic resolution of tertiary benzyl (B1604629) bicyclic alcohols, the use of vinyl butyrate (B1204436) as the acyl donor in heptane (B126788) or isooctane (B107328) with CAL-A resulted in high conversions (44-45%) and excellent enantiomeric excesses (96-99%) in a relatively short reaction time. scielo.br This demonstrates that with careful optimization, enzymatic kinetic resolution can be a highly effective method for resolving sterically hindered alcohols.

Non-enzymatic kinetic resolution methods have also been developed for tertiary alcohols. These often involve the use of chiral metal complexes or organocatalysts. For instance, copper-catalyzed enantioselective dehydrogenative silylation has been shown to be effective for the kinetic resolution of a broad range of benzylic and allylic alcohols, which are structurally related to the homoallylic alcohol moiety of this compound. nih.gov

A significant challenge in kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. To overcome this limitation, dynamic kinetic resolution (DKR) can be employed. DKR combines the kinetic resolution step with an in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. While the development of DKR for tertiary alcohols is still an emerging area, a notable example involves the use of an oxovanadium catalyst for racemization in conjunction with an enzymatic kinetic resolution. acs.org

Table 2: Research Findings in Kinetic Resolution of Structurally Related Tertiary Alcohols

| Resolution Method | Catalyst/Enzyme | Substrate Type | Acyl Donor/Reagent | Solvent | Key Findings | Reference |

|---|---|---|---|---|---|---|

| Enzymatic Kinetic Resolution | Candida antarctica lipase A (CAL-A) | Tertiary benzyl bicyclic alcohols | Vinyl butyrate | Heptane/Isooctane | Conversions of 44-45% and enantiomeric excesses of 96-99%. scielo.br | scielo.br |

| Dehydrogenative Silylation | CuCl/(R,R)-Ph-BPE | Benzylic and allylic alcohols | nBu3SiH | Not specified | Provides a broad substrate scope for kinetic resolution. nih.gov | nih.gov |

| Dynamic Kinetic Resolution | Oxovanadium catalyst and Lipase | Tertiary alcohol | Not specified | Not specified | Combination of kinetic resolution and in-situ racemization to potentially exceed 50% yield. acs.org | acs.org |

Mechanistic Insights into the Formation and Reactivity of 2 Oxan 4 Yl Pent 4 En 2 Ol

Reaction Mechanism Elucidation

The formation of 2-(Oxan-4-yl)pent-4-en-2-ol involves a series of complex chemical transformations. Understanding these mechanisms is crucial for optimizing reaction conditions and achieving desired product yields and stereoselectivity.

Role of Transition Metal Catalysts (e.g., Vanadium(V), Cobalt(II), Palladium)

Transition metal catalysts are pivotal in the synthesis of complex organic molecules, including cyclic ethers. While specific studies on the direct synthesis of this compound are not extensively detailed in the provided results, the principles of transition metal catalysis in similar reactions offer valuable insights.

Vanadium(V) catalysts are known to be effective in various oxidation reactions. Their role often involves the activation of peroxides to form reactive intermediates that can then participate in cyclization reactions.

Cobalt(II) complexes are utilized in catalysis due to their versatile coordination chemistry. nih.gov In reactions forming ether linkages, cobalt catalysts can facilitate the formation of radical intermediates or activate substrates for nucleophilic attack. For instance, cobalt-catalyzed processes, though sometimes requiring high pressure and temperature, are employed in hydroformylation reactions which can be a step in the synthesis of precursors to cyclic alcohols. google.com.na

Palladium catalysts are widely used for their ability to promote intramolecular C-O bond formation, a key step in the synthesis of oxygen heterocycles. nih.gov These reactions often proceed under mild conditions with weak bases and tolerate a variety of functional groups. nih.gov Palladium-catalyzed etherification of aryl halides is a well-established method for creating cyclic ethers. nih.gov Mechanistic studies on palladium-catalyzed C-N cross-coupling have led to the development of new ligands that improve reactivity, a principle that can be extended to C-O bond formation. nih.gov

| Catalyst | General Role in Similar Syntheses | Potential Application in this compound Formation |

| Vanadium(V) | Oxidation and activation of peroxides. | Activation of an oxidant to initiate intramolecular cyclization. |

| Cobalt(II) | Formation of radical intermediates, substrate activation. nih.gov | Facilitating radical-mediated C-O bond formation. |

| Palladium | Intramolecular C-O bond formation under mild conditions. nih.gov | Catalyzing the final ring-closing step to form the oxane ring. nih.gov |

Radical Intermediates and Trapping Processes

Radical intermediates play a significant role in many organic reactions, particularly those involving transition metals and oxidative conditions. unl.edu The formation of C-O bonds can proceed through radical pathways, where an alkoxy radical and a carbon radical couple within a solvent cage. unl.edu Diffusion of these radicals out of the solvent cage can lead to various side products. unl.edu

The synthesis of this compound likely involves the generation of a radical on the pentenyl side chain, which then attacks the oxygen of the oxane precursor in an intramolecular fashion. Radical trapping experiments could be employed to identify and characterize these transient species, providing evidence for the proposed radical mechanism. The pent-1-en-4-yn-3-yl radical, for example, is a highly reactive intermediate that can undergo various transformations, highlighting the potential for radical involvement in the formation of similarly structured molecules. ontosight.ai

Oxidative Pathways and Oxygen Activation (e.g., Dioxygen, Alkyl Hydroperoxides)

Oxidative pathways are essential for the formation of the C-O bond in this compound. Oxidants like dioxygen or alkyl hydroperoxides are commonly used to generate the necessary reactive intermediates. unl.edu For instance, tert-butyl hydroperoxide can be used to form peroxycesium species, which can then participate in C-O bond formation. unl.edu

The activation of these oxidants is often facilitated by transition metal catalysts. The catalyst can interact with the oxidant to form a highly reactive complex or a radical species that initiates the desired chemical transformation. The choice of oxidant and catalyst system is critical for controlling the reaction's selectivity and efficiency.

Intramolecular C-O Bond Formation Mechanisms

The key step in the formation of the oxane ring is an intramolecular C-O bond formation. This can occur through several mechanisms, including nucleophilic attack of an alcohol onto an electrophilic carbon or a radical cyclization. unl.edu

In a nucleophilic pathway, the hydroxyl group of a precursor molecule would attack an activated carbon atom within the same molecule, leading to ring closure. This process can be catalyzed by acids or transition metals that enhance the electrophilicity of the carbon atom.

Alternatively, a radical mechanism involves the formation of a carbon-centered radical that then attacks the oxygen atom. unl.edu This type of cyclization is common in the synthesis of five- and six-membered rings. Palladium-catalyzed intramolecular etherification is a powerful tool for constructing such oxygen heterocycles under mild conditions. nih.gov Copper-catalyzed domino reactions have also been shown to facilitate intramolecular C-O bond formation through a decarboxylative coupling mechanism. rsc.org

Stereochemical Mechanism and Transition State Analysis

The stereochemistry of this compound is a critical aspect of its synthesis, particularly when chiral centers are present.

Understanding Diastereoselectivity Origin

The diastereoselectivity in the formation of this compound arises from the spatial arrangement of substituents on the reacting centers during the transition state of the ring-forming step. The relative orientation of the groups on the oxane ring and the pentenyl side chain will determine which diastereomer is preferentially formed.

In reactions involving chiral homoallylic alcohols, substrate-induced diastereoselectivity can be achieved. For example, in the synthesis of chiral syn-1,3-diols, high diastereoselectivity is obtained through a chair-like transition state where substituents occupy equatorial positions to minimize steric interactions. This principle can be applied to predict the stereochemical outcome of the intramolecular cyclization leading to this compound. The diastereoselectivity of such reactions can be highly dependent on the reaction conditions, including the solvent and temperature. researchgate.net For instance, lower temperatures often lead to higher diastereoselectivities. researchgate.net

Rationalization of Enantioselectivity

The synthesis of a specific enantiomer of this compound, a chiral tertiary alcohol, necessitates an enantioselective approach. A common and effective method for the formation of such tertiary alcohols is the nucleophilic addition of an organometallic reagent to a ketone. youtube.commasterorganicchemistry.com In this case, the addition of a vinyl Grignard or vinyllithium (B1195746) reagent to 4-oxanone would be a primary synthetic route. To achieve enantioselectivity, where one enantiomer is formed in preference to the other, a chiral influence must be introduced into the reaction system. This is typically accomplished through the use of chiral ligands, auxiliaries, or catalysts that create a diastereomeric, and therefore energetically distinct, transition state for the formation of each enantiomer.

One of the foremost strategies for inducing enantioselectivity in Grignard additions to ketones is the use of a chiral ligand that coordinates to the magnesium center. nih.gov These ligands, often bidentate or tridentate molecules containing nitrogen or oxygen donor atoms, create a chiral environment around the reactive Grignard species. This chiral complex then delivers the vinyl nucleophile to one face of the 4-oxanone carbonyl group preferentially. The rational design of such ligands is crucial for high levels of enantiomeric excess (ee). nih.gov The stereochemical outcome is dictated by the specific geometry of the transition state, which minimizes steric hindrance and maximizes favorable electronic interactions between the chiral ligand, the ketone substrate, and the vinyl nucleophile.

Models such as the Felkin-Anh and Cram's chelation-control models provide a framework for predicting the stereochemical outcome of nucleophilic additions to carbonyls. nih.gov However, the application of these models to the addition of highly reactive allyl and vinyl Grignard reagents can be complex. nih.gov The high reactivity of these reagents can lead to reaction rates that approach the diffusion limit, potentially diminishing the influence of subtle stereoelectronic factors. nih.gov In the context of 4-oxanone, the conformational flexibility of the oxane ring and the potential for the ring oxygen to act as a coordinating atom can further influence the stereochemical course of the reaction.

An alternative to chiral ligands is the use of a chiral auxiliary covalently bonded to either the ketone or the nucleophile. However, this approach is less common for the synthesis of simple tertiary alcohols like this compound due to the additional synthetic steps required for the attachment and subsequent removal of the auxiliary.

The table below illustrates hypothetical results from an enantioselective vinylation of 4-oxanone using different chiral ligands, demonstrating the critical role of the ligand in determining the enantiomeric excess of the product.

| Entry | Chiral Ligand | Solvent | Temperature (°C) | Enantiomeric Excess (ee %) | Predominant Enantiomer |

| 1 | (-)-Sparteine | Toluene | -78 | 85 | (R) |

| 2 | (R,R)-TADDOL | THF | -78 | 92 | (S) |

| 3 | (S)-BINOL | Diethyl Ether | -60 | 78 | (R) |

| 4 | Chiral Diamine L1 | MTBE | -78 | 95 | (S) |

This is a hypothetical data table for illustrative purposes.

Kinetic Studies and Reaction Rate Determination

The determination of reaction kinetics for the formation of this compound via the addition of a vinylmetallic reagent to 4-oxanone is essential for understanding the reaction mechanism and optimizing reaction conditions. Kinetic studies involve monitoring the change in concentration of reactants or products over time to determine the reaction rate and its dependence on the concentration of each reactant. researchgate.net

For the reaction between a vinyl Grignard reagent (vinylmagnesium bromide) and 4-oxanone, the rate law is expected to follow a second-order kinetics, being first-order with respect to each reactant. researchgate.net The reaction rate can be expressed as:

Rate = k[4-Oxanone][Vinylmagnesium Bromide]

A kinetic investigation would typically involve a series of experiments where the initial concentration of one reactant is varied while the other is kept constant. The reaction progress can be monitored by techniques such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or spectroscopy, by taking aliquots from the reaction mixture at specific time intervals and quenching the reaction.

Several factors influence the rate of Grignard additions to ketones:

Solvent: The choice of solvent (e.g., THF, diethyl ether) is crucial as it solvates the Grignard reagent, affecting its reactivity. The coordinating ability of the solvent can influence the Schlenk equilibrium and the aggregation state of the organomagnesium species. researchgate.netacs.org

Temperature: As with most chemical reactions, the rate of Grignard addition is temperature-dependent. Higher temperatures generally lead to faster reaction rates. However, for enantioselective reactions, lower temperatures are often required to maximize stereoselectivity, as the energy difference between the diastereomeric transition states becomes more significant relative to the thermal energy of the system.

Nature of the Organometallic Reagent: The reactivity of the vinylmetallic reagent depends on the metal (e.g., Mg, Li) and any associated halides. Vinyllithium reagents are generally more reactive than their Grignard counterparts.

Substrate Steric and Electronic Effects: The structure of the ketone can have a significant impact on the reaction rate. While 4-oxanone is a relatively unhindered ketone, the presence of the oxane ring may have subtle conformational effects that influence the approach of the nucleophile. libretexts.org

The following table presents a hypothetical set of kinetic data for the reaction of 4-oxanone with vinylmagnesium bromide, illustrating how the initial rate changes with reactant concentrations.

| Experiment | [4-Oxanone] (mol/L) | [Vinylmagnesium Bromide] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 3.1 x 10⁻⁴ |

This is a hypothetical data table for illustrative purposes.

Computational and Theoretical Investigations of 2 Oxan 4 Yl Pent 4 En 2 Ol

Conformational Analysis and Energy Landscapes

The three-dimensional structure of 2-(Oxan-4-yl)pent-4-en-2-ol is complex due to the flexibility of the oxane ring and the rotational freedom of the side chain. Conformational analysis aims to identify the most stable arrangements of the atoms (conformers) and the energy differences between them. The collection of all possible conformations and their corresponding potential energies constitutes the molecule's energy landscape. d-nb.infonih.gov

The tetrahydropyran (B127337) (oxane) ring typically adopts a chair conformation, which minimizes torsional and angle strain. For a 4-substituted oxane, the substituent can occupy either an axial or an equatorial position. Generally, the equatorial position is favored to avoid 1,3-diaxial interactions. DFT studies on substituted tetrahydropyran-2-yl radicals have shown that substituents can influence the preferred conformation, with some forcing the ring into a chair conformation with an axial substituent. cas.cz In the case of this compound, the bulky pent-4-en-2-ol group is expected to predominantly occupy the equatorial position.

Computational methods, such as systematic conformational searches using molecular mechanics (MM) or semi-empirical methods, can be used to explore the potential energy surface. nih.gov The geometries of the located low-energy conformers are then typically re-optimized using more accurate Density Functional Theory (DFT) calculations to obtain reliable relative energies. cas.cz The energy landscape reveals the relative populations of different conformers at thermal equilibrium and the energy barriers separating them. nih.gov

Table 1: Calculated Relative Energies of this compound Conformers This table presents hypothetical data to illustrate typical results from a conformational analysis study.

| Conformer | Oxane Ring Conformation | Substituent Position | Relative Energy (kcal/mol) (DFT B3LYP/6-31G*) |

|---|---|---|---|

| 1 | Chair | Equatorial | 0.00 |

| 2 | Chair | Axial | 2.15 |

| 3 | Twist-Boat | - | 5.80 |

Data is hypothetical and for illustrative purposes only.

Quantum Chemical Calculations for Mechanistic Pathways

Quantum chemical calculations, particularly DFT, are instrumental in elucidating reaction mechanisms. mdpi.comdicp.ac.cn For this compound, this could involve studying its formation, such as the addition of an allyl nucleophile to 4-acetyltetrahydropyran, or its subsequent reactions.

The synthesis of this tertiary alcohol could be achieved via a Grignard reaction, where allylmagnesium bromide reacts with 4-acetyltetrahydropyran. wikipedia.org Computational modeling of this reaction would involve locating the structures of the reactants, intermediates, transition states, and products along the reaction coordinate. acs.orgoperachem.com

A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy path between reactants and products. Locating and characterizing the TS is crucial for understanding reaction kinetics. DFT calculations are widely used to optimize TS geometries and confirm their identity by frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. dicp.ac.cn

The energy difference between the reactants and the transition state is the activation energy barrier (ΔG‡). nih.gov A lower energy barrier corresponds to a faster reaction rate. For competing reaction pathways, the pathway with the lowest energy barrier will be the dominant one. For instance, in the Grignard addition to a ketone, calculations can determine the energy barrier for the nucleophilic attack, which is often the rate-determining step. byjus.comdtu.dk

Table 2: Calculated Activation Energy for a Hypothetical Formation Reaction This table presents hypothetical data for the allylation of 4-acetyltetrahydropyran to form this compound.

| Reaction Step | Method/Basis Set | Solvent Model | Calculated ΔG‡ (kcal/mol) |

|---|

Data is hypothetical and for illustrative purposes only. The value is representative of typical barriers for Grignard additions to ketones. nih.govresearchgate.net

Computational models can predict the reactivity and selectivity of chemical reactions. acs.org In reactions with multiple possible outcomes, such as regioselectivity or chemoselectivity, comparing the activation barriers for each pathway allows for a prediction of the major product. For example, in the allylation of carbonyl compounds, the local nucleophilicity index (Nk−) at the α- or γ-carbon of the allylating agent can be calculated to assess regioselectivity. acs.orgacs.org

The electronic properties of the reactants, such as the distribution of molecular orbitals (e.g., HOMO and LUMO) and electrostatic potential maps, provide insights into their reactivity. wavefun.com For 4-acetyltetrahydropyran, the LUMO would be localized on the carbonyl group, identifying it as the primary site for nucleophilic attack. The global nucleophilicity index (N) of the allylating reagent can be calculated to quantify its reactivity. acs.org

Stereochemical Predictions via Density Functional Theory (DFT)

The formation of this compound from the prochiral 4-acetyltetrahydropyran creates a new stereocenter at the carbinol carbon. DFT calculations are exceptionally useful for predicting the stereochemical outcome of such reactions. researchgate.netrsc.org This is achieved by modeling the transition states leading to the different possible stereoisomers (diastereomers in this case, due to the existing chirality of any substituents on the oxane ring, or enantiomers if a chiral catalyst is used).

The diastereoselectivity is determined by the relative energies of the diastereomeric transition states. The stereoisomer formed via the lower-energy transition state will be the major product. Models like the Felkin-Anh model for nucleophilic additions to chiral ketones or the Zimmerman-Traxler model for aldol-type reactions provide a qualitative framework, which can be quantified and refined by DFT calculations. dicp.ac.cnrsc.org For example, DFT calculations on the addition of organozincs to β,γ-unsaturated ketones have shown that chelation between the metal and the alkene can control diastereoselectivity. acs.org Similarly, studies on Cr-catalyzed couplings have used DFT to show that regio- and stereoselectivity are determined by Zimmerman-Traxler-type transition states. dicp.ac.cn

Table 3: Hypothetical DFT Results for Diastereoselective Allylation This table presents hypothetical data illustrating the prediction of the major diastereomer in the formation of this compound.

| Transition State | Product Diastereomer | Relative Free Energy (ΔΔG‡, kcal/mol) (M06-2X/def2-TZVP) | Predicted Diastereomeric Ratio (dr) |

|---|---|---|---|

| TS-A (Felkin-Anh) | (R/S)-Product | 0.0 | 92:8 |

| TS-B (anti-Felkin-Anh) | (S/R)-Product | 1.5 | |

Data is hypothetical and for illustrative purposes only. The energy difference corresponds to the calculated ratio at 298 K.

Molecular Dynamics Simulations for Reactivity and Conformation

While quantum chemical calculations are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.govrsc.org MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of conformational changes, solvent effects, and intermolecular interactions on a nanosecond to microsecond timescale. nih.gov

For this compound, an MD simulation would involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water or an organic solvent). The simulation would track the trajectory of every atom, revealing the flexibility of the molecule, the stability of different conformers, and the dynamics of hydrogen bonding between the hydroxyl group and solvent molecules. rsc.org Such simulations are governed by a force field, a set of parameters that describes the potential energy of the system. researchgate.netacs.org

MD simulations can be used to:

Sample the conformational space to identify the most populated conformational states.

Study the solvation structure around the molecule and its influence on conformation.

Investigate how the molecule might approach and interact with a biological target or another reactant prior to a chemical reaction. mdpi.com

Calculate free energy profiles for conformational changes or binding processes. nih.gov

These simulations complement static quantum chemical calculations by providing a dynamic picture of the molecule's behavior in a realistic environment.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Acetyltetrahydropyran |

Applications As a Building Block in Complex Molecule Synthesis

Role as a Chiral Intermediate for Natural Product Total Synthesis

The tetrahydropyran (B127337) moiety is a common feature in a wide array of biologically active natural products. Consequently, chiral building blocks containing this ring system are in high demand for total synthesis endeavors.

Derivatization for Introduction into Larger Scaffolds

Detailed research findings on the specific derivatization of 2-(Oxan-4-yl)pent-4-en-2-ol for its incorporation into larger molecular scaffolds are not prominently available in the current body of scientific literature. In principle, the hydroxyl group could be converted into a better leaving group for substitution reactions, or it could be used to direct subsequent reactions. The alkene functionality is available for transformations such as epoxidation, dihydroxylation, or metathesis to elongate the carbon chain or form new cyclic systems.

Exploration of Bio-inspired Synthetic Pathways

Bio-inspired synthesis often involves mimicking enzymatic cyclization cascades to construct complex polyether natural products. While the synthesis of tetrahydropyran-containing natural products is an active area of research, with many bio-inspired strategies being developed, the specific use of This compound as a key building block in such pathways has not been explicitly detailed in published studies.

Precursor for Advanced Organic Materials

The application of This compound as a direct precursor for advanced organic materials, such as polymers or functional materials, is not described in the available scientific and technical literature. The presence of the vinyl group could theoretically allow for its use as a monomer in polymerization reactions, potentially leading to materials with unique properties conferred by the pendant oxane and hydroxyl groups. However, no specific research has been found to substantiate this potential application.

Synthesis of Libraries of Analogues for Structure-Activity Relationship Studies (SAR)

The generation of compound libraries is a cornerstone of modern drug discovery, allowing for the systematic exploration of how structural modifications affect biological activity. While the tetrahydropyran motif is a known pharmacophore in various drug molecules, there is no specific information available on the use of This compound as a scaffold for the synthesis of analogue libraries for SAR studies.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Greener Synthetic Routes

The traditional synthesis of tertiary allylic alcohols often relies on Grignard reactions, which, while effective, present environmental and safety challenges due to the use of volatile and flammable solvents like diethyl ether and the generation of magnesium salt waste. Future research should prioritize the development of more sustainable synthetic pathways.

Key Research Targets:

Biocatalysis: The use of enzymes, such as those from the ene-reductase or hydrolase families, could offer a highly selective and environmentally benign route to key intermediates or even the final product. Research into identifying or engineering enzymes for the specific transformation of precursors to 2-(oxan-4-yl)pent-4-en-2-ol would be a significant advancement.

Renewable Feedstocks: Investigating the synthesis of the oxane and pentenol moieties from bio-based starting materials, such as furfural (B47365) or other biomass-derived platform chemicals, would align with the principles of green chemistry.

Solvent Minimization: The exploration of solvent-free or alternative green solvent (e.g., ionic liquids, supercritical CO2) conditions for the key bond-forming reactions could drastically reduce the environmental impact of the synthesis.

A comparative analysis of a hypothetical traditional versus a greener synthetic route is presented in Table 1.

Table 1: Comparison of Synthetic Approaches

| Feature | Traditional Grignard Synthesis | Future Greener Synthesis |

|---|---|---|

| Starting Materials | Petroleum-based | Potentially biomass-derived |

| Solvents | Diethyl ether, THF | Water, ionic liquids, or solvent-free |

| Catalyst | None (stoichiometric reagent) | Biocatalyst or recyclable metal catalyst |

| Waste | Magnesium salts | Minimal, biodegradable waste |

| Energy Input | Moderate to high | Potentially lower (ambient temperature) |

Integration with Flow Chemistry and Automated Synthesis Techniques

The transition from batch to continuous flow manufacturing offers numerous advantages in terms of safety, efficiency, and scalability. For a molecule like this compound, flow chemistry could be particularly beneficial.

Future Research Focus:

Reaction Miniaturization and Optimization: Flow reactors allow for rapid screening of reaction conditions (temperature, pressure, catalyst loading) to quickly identify optimal parameters for the synthesis.

Enhanced Safety: The small reaction volumes in flow systems mitigate the risks associated with highly reactive intermediates or exothermic reactions.

In-line Purification: Integrating continuous-flow synthesis with in-line purification techniques, such as liquid-liquid extraction or chromatography, can lead to a fully automated process for producing the pure compound.

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Modern catalysis offers a powerful toolkit for improving existing synthetic routes and enabling new transformations. For this compound, both its synthesis and its subsequent derivatization could be enhanced through novel catalytic systems.

Potential Catalytic Strategies:

Asymmetric Synthesis: Since the tertiary alcohol carbon is a stereocenter, the development of chiral catalysts for the enantioselective synthesis of either the (R) or (S) enantiomer would be of great interest for pharmaceutical applications.

Functional Group Transformations: Research into selective catalytic reactions of the alkene moiety (e.g., metathesis, hydroformylation, or epoxidation) without affecting the alcohol or oxane ring would expand the utility of this molecule as a building block.

Table 2: Hypothetical Catalytic Screen for Alkene Metathesis

| Catalyst | Solvent | Temperature (°C) | Conversion (%) |

|---|---|---|---|

| Grubbs' 1st Gen. | Dichloromethane | 40 | 65 |

| Grubbs' 2nd Gen. | Dichloromethane | 40 | 95 |

Advanced Spectroscopic Characterization for Complex Structural Elucidation

Beyond basic identification using standard 1H and 13C NMR, the complex three-dimensional structure of this compound, particularly its stereochemistry, necessitates the use of more advanced spectroscopic techniques.

Advanced Analytical Methods:

2D NMR Spectroscopy: Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) can be used to determine the relative stereochemistry of the molecule by measuring through-space correlations between protons.

Vibrational Circular Dichroism (VCD): This technique can be used to determine the absolute configuration of chiral molecules by comparing the experimental VCD spectrum to that predicted by quantum chemical calculations.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition, while tandem mass spectrometry (MS/MS) can provide valuable information about the fragmentation patterns, aiding in structural confirmation.

Application in New Chemical Space Exploration

The unique combination of a saturated heterocycle and a functionalized alkene makes this compound an attractive scaffold for the synthesis of new chemical entities.

Avenues for Exploration:

Fragment-Based Drug Discovery: The molecule itself can be considered a valuable fragment for screening against biological targets.

Diversity-Oriented Synthesis: The alkene and alcohol functional groups can be used as handles for a variety of chemical transformations, allowing for the rapid generation of a library of diverse compounds for high-throughput screening in drug discovery or materials science.

Polymer Chemistry: The alkene functionality could be utilized in polymerization reactions to create novel polymers with potentially interesting properties conferred by the pendant oxane-alcohol groups.

Q & A

Basic Research Questions

Q. How can I design a synthetic route for 2-(Oxan-4-yl)pent-4-en-2-ol with optimal yield?

- Methodology : Begin with a retrosynthetic analysis, focusing on the oxane (tetrahydropyran) ring and the pentenol backbone. A plausible route involves:

Oxane Ring Formation : Use acid-catalyzed cyclization of a diol precursor (e.g., 4-pentene-1,5-diol) with a protecting group strategy to stabilize intermediates.

Stereochemical Control : Employ Sharpless epoxidation or enzymatic resolution to ensure enantioselectivity in the pentenol moiety.

Coupling Reactions : Link the oxane and pentenol units via nucleophilic substitution or Mitsunobu reaction, using catalysts like Pd(OAc)₂ for cross-coupling efficiency .

- Validation : Monitor reaction progress via TLC and characterize intermediates using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).

Q. What analytical techniques are critical for confirming the structure of this compound?

- Key Methods :

- X-ray Crystallography : Resolve the crystal structure using SHELXL (for small-molecule refinement) to confirm stereochemistry and bond angles .

- NMR Spectroscopy : Assign peaks using 2D techniques (COSY, HSQC, HMBC) to distinguish oxane ring protons (δ 3.5–4.5 ppm) and allylic protons in the pentenol group (δ 5.0–5.8 ppm) .

- IR Spectroscopy : Identify hydroxyl (≈3300 cm⁻¹) and ether (≈1100 cm⁻¹) functional groups.

Advanced Research Questions

Q. How can conflicting NMR data for the pentenol moiety be resolved?

- Approach :

Variable Temperature NMR : Detect dynamic effects (e.g., hindered rotation or conformational exchange) causing peak splitting.

Computational Modeling : Use density functional theory (DFT) to simulate NMR chemical shifts (e.g., Gaussian 16 with B3LYP/6-31G* basis set) and compare with experimental data.

Isotopic Labeling : Introduce deuterium at the allylic position to simplify splitting patterns .

Q. What mechanistic insights explain the reactivity of this compound in ring-opening reactions?

- Hypothesis Testing :

- Acid-Catalyzed Ring Opening : Probe with HCl in THF; monitor via GC-MS for formation of diol derivatives.

- Radical Pathways : Use AIBN as an initiator to assess if free-radical intermediates form during oxidation.

- Kinetic Isotope Effects : Compare reaction rates of protiated vs. deuterated oxane rings to identify rate-determining steps .

Q. How can computational chemistry predict the compound’s solubility and logP for pharmacokinetic studies?

- Protocol :

Molecular Dynamics (MD) Simulations : Use tools like GROMACS to model solvation in water/octanol systems.

QSAR Models : Train algorithms on datasets of structurally similar ether-alcohols to estimate logP and solubility parameters.

Validation : Compare predictions with experimental HPLC-measured logP (reverse-phase C18 column) .

Experimental Design & Data Analysis

Q. How to optimize reaction conditions for large-scale synthesis without compromising stereochemical purity?

- Design :

- DoE (Design of Experiments) : Vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading to identify optimal parameters.

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring.

- Scale-up Challenges : Address viscosity changes by switching from batch to flow chemistry .

Q. What strategies mitigate oxidative degradation of this compound during storage?

- Solutions :

- Antioxidant Additives : Test BHT (butylated hydroxytoluene) or ascorbic acid at 0.1–1.0% w/w.

- Packaging : Store under argon in amber glass vials to limit light/oxygen exposure.

- Stability Studies : Conduct accelerated aging tests (40°C/75% RH for 6 months) with periodic HPLC analysis .

Contradictory Data Resolution

Q. How to address discrepancies between theoretical and experimental IR spectra?

- Troubleshooting :

Sample Purity : Re-crystallize the compound to remove impurities affecting absorbance.

Conformational Analysis : Compare gas-phase (DFT) vs. solid-state (experimental) spectra to account for crystal packing effects.

Anharmonic Corrections : Apply VPT2 (Vibrational Perturbation Theory) to improve DFT accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.